molecular formula C17H14ClFN4O2S B2714292 4-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL CAS No. 691384-88-0

4-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B2714292
CAS No.: 691384-88-0
M. Wt: 392.83
InChI Key: ZQLNBEKCFYUGFM-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and chlorofluorophenyl group contribute to its stability and potential for diverse applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c1-24-16-7-11(8-21-23-10-20-22-17(23)26)5-6-15(16)25-9-12-13(18)3-2-4-14(12)19/h2-8,10H,9H2,1H3,(H,22,26)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLNBEKCFYUGFM-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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